
4-Nitro-1,2-bis(trifluoromethyl)benzene
Overview
Description
4-Nitro-1,2-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of two trifluoromethyl groups and a nitro group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1,2-bis(trifluoromethyl)benzene typically involves the nitration of 1,2-bis(trifluoromethyl)benzene. The process begins with the preparation of 1,2-bis(trifluoromethyl)benzene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1,2-bis(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: The major product is 4-amino-1,2-bis(trifluoromethyl)benzene.
Substitution: Products vary depending on the substituent introduced, such as 4-nitro-1,2-bis(methoxy)benzene.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
4-Nitro-1,2-bis(trifluoromethyl)benzene serves as a critical building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to introduce functional groups selectively.
Synthetic Routes
The synthesis typically involves the nitration of 1,2-bis(trifluoromethyl)benzene using concentrated nitric acid and sulfuric acid under controlled temperature conditions. This method ensures the selective introduction of the nitro group at the desired position on the benzene ring.
Synthetic Method | Yield (%) | Conditions |
---|---|---|
Nitration | 70-90 | Controlled temp with HNO₃/H₂SO₄ |
Biological Applications
Enzyme Inhibition Studies
The compound is utilized in biological research to investigate enzyme inhibition and protein-ligand interactions. Its unique electronic properties make it an effective candidate for studying biochemical pathways and mechanisms of action in various biological systems.
Case Study: Protein-Ligand Interaction
A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting these pathways.
Material Science
Thermally Activated Delayed Fluorescence (TADF)
The compound is also explored for its role in the design and synthesis of emitters exhibiting efficient TADF. The unique structural features allow for the formation of donor–acceptor–donor architectures that enhance photophysical properties .
Material Property | Value | Significance |
---|---|---|
Dihedral Angle | ~80° | Enhances charge-transfer efficiency |
Emission Wavelength | Variable | Tunable based on molecular design |
Industrial Applications
Production of Specialty Chemicals
In industry, this compound is used in the production of specialty chemicals and materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in chemical manufacturing.
Safety and Environmental Considerations
The compound is classified as hazardous under OSHA standards, with risks including flammability and potential organ toxicity upon exposure. Proper handling protocols are essential to mitigate these risks during research and industrial applications.
Mechanism of Action
The mechanism of action of 4-Nitro-1,2-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro group can participate in redox reactions, while the trifluoromethyl groups influence the compound’s electronic properties, enhancing its ability to interact with specific enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 4-Nitro-1,3-bis(trifluoromethyl)benzene
- 1,2,4-Tris(trifluoromethyl)benzene
Uniqueness
4-Nitro-1,2-bis(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as enzyme inhibition studies and the development of selective pharmaceuticals .
Biological Activity
4-Nitro-1,2-bis(trifluoromethyl)benzene, a compound characterized by its unique trifluoromethyl substituents and nitro group, presents significant biological activity that has garnered attention in medicinal chemistry. This article reviews the biological properties of this compound, including its potential applications in pharmacology, toxicology, and environmental science.
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, a study demonstrated that derivatives of 1,2,4-triazoles with trifluoromethyl substitutions showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of trifluoromethyl groups in related structures has been linked to improved potency in inhibiting bacterial growth.
Anticancer Potential
Research has highlighted the anticancer potential of fluorinated compounds. A review on FDA-approved drugs containing trifluoromethyl groups noted that these modifications often lead to increased efficacy against cancer cells . Specifically, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Toxicological Considerations
While the biological activity of this compound shows promise, toxicological assessments are crucial. The compound's nitro group may pose risks associated with mutagenicity and carcinogenicity. Studies have indicated that nitroaromatic compounds can undergo metabolic activation to form reactive intermediates that may interact with cellular macromolecules . Therefore, evaluating the safety profile through in vitro and in vivo studies is essential.
Case Study 1: Antimicrobial Efficacy
A recent experimental study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Case Study 2: Anticancer Activity
In a separate study assessing the anticancer properties of fluorinated compounds, this compound was tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM in breast cancer cells (MCF-7).
Q & A
Basic Question: What are the recommended synthetic routes for 4-Nitro-1,2-bis(trifluoromethyl)benzene, and how can reaction conditions be optimized for reproducibility?
Answer:
The synthesis typically involves sequential nitration and fluorination of substituted benzene derivatives. For example, starting from 1,2-bis(trifluoromethyl)benzene, nitration can be performed using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to direct nitration to the para position. Reaction optimization should focus on:
- Temperature control : Excess heat may lead to di-nitration or decomposition .
- Purification : Column chromatography with hexane/ethyl acetate (9:1) is recommended to achieve >98% purity, as noted in commercial synthesis protocols .
- Yield monitoring : Use TLC or HPLC to track intermediate steps and minimize side products.
Basic Question: Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Answer:
Key characterization techniques include:
Advanced Question: How can researchers resolve contradictions in reported thermal stability data for this compound?
Answer:
Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 150–200°C) may arise from impurities or experimental setups. To address this:
- Differential Scanning Calorimetry (DSC) : Perform under inert gas (N₂/Ar) to measure exact decomposition onset .
- TGA-MS Coupling : Correlate mass loss with evolved gases (e.g., NO₂ or CF₃ radicals) to identify degradation pathways .
- Sample Purity : Verify purity via GC-MS before testing, as even 2% impurities can lower observed stability .
Advanced Question: What mechanistic insights exist for the palladium-catalyzed reactions involving this compound?
Answer:
This compound participates in cyclotrimerization with alkynes under Pd catalysis to form polycyclic aromatic systems. Key mechanistic considerations:
- Catalyst Selection : Pd(PPh₃)₄ is effective, but electron-withdrawing nitro groups may necessitate higher catalyst loading (5–10 mol%) .
- Kinetic Studies : Monitor intermediates via in situ ¹⁹F NMR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
- Steric Effects : The trifluoromethyl groups hinder planar transition states, favoring endo over exo pathways .
Advanced Question: How can researchers design experiments to study the environmental persistence of this compound degradation byproducts?
Answer:
Degradation studies should focus on hydrolysis and photolysis pathways:
- Hydrolysis : Reflux in aqueous NaOH (pH 12) at 80°C for 24h, followed by LC-MS to detect nitro group reduction products (e.g., amine derivatives) .
- Photolysis : Expose to UV light (254 nm) in acetonitrile/water and track CF₃ loss via ¹⁹F NMR .
- Ecotoxicology : Use Daphnia magna assays to assess toxicity of intermediates, noting that nitroarenes often exhibit higher acute toxicity than parent compounds .
Properties
IUPAC Name |
4-nitro-1,2-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)5-2-1-4(15(16)17)3-6(5)8(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNGVSKFAUEJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371176 | |
Record name | 4-nitro-1,2-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-20-7 | |
Record name | 4-nitro-1,2-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.